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Compound of Interest

Compound Name: Ledipasvir D-tartrate

Cat. No.: B1139169 Get Quote

For drug development professionals, researchers, and scientists, understanding the stability of

an active pharmaceutical ingredient (API) in its various formulated presentations is critical for

ensuring product quality, safety, and efficacy. This guide provides a comparative overview of

the stability of different Ledipasvir D-tartrate formulations, supported by experimental data

from published studies.

Ledipasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is

formulated in combination with Sofosbuvir. The stability of Ledipasvir D-tartrate can be

influenced by the formulation composition and manufacturing process. This guide will delve into

the stability of a conventional tablet formulation and an oral granule formulation under various

stress conditions.

Comparative Stability Data
The following tables summarize the degradation of Ledipasvir in a generic tablet formulation

when subjected to forced degradation conditions. This data provides insights into the inherent

stability of the molecule.

Table 1: Forced Degradation of Ledipasvir in a Generic Tablet Formulation
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Stress
Condition

Reagent/Condi
tion

Duration Temperature
Ledipasvir
Degradation
(%)

Acid Hydrolysis 0.1 N HCl 7 hours 70°C Significant

Base Hydrolysis 0.1 N NaOH 7 hours 70°C Significant

Oxidative 6% H₂O₂ 24 hours 70°C Significant

Thermal Dry Heat 21 days 50°C Stable

Photolytic Direct Sunlight 21 days Ambient Stable

Data compiled from studies on forced degradation of Ledipasvir.[1][2]

In contrast to the forced degradation of the tablet formulation, stability data for an oral granule

formulation of Ledipasvir/Sofosbuvir is available from regulatory documents.

Table 2: Stability of Ledipasvir/Sofosbuvir Oral Granules

Storage Condition Duration Observation

30°C / 75% RH (Long-term) 12 months
Mean dissolution of >93% for

Ledipasvir in 30 minutes.

Data from FDA assessment of Harvoni® (Ledipasvir/Sofosbuvir) oral granules.

While a direct head-to-head stability comparison under identical accelerated conditions is not

publicly available, the data suggests that both the tablet and oral granule formulations are

designed to be stable under their recommended storage conditions. The forced degradation

studies on the tablet formulation highlight the susceptibility of Ledipasvir to hydrolytic and

oxidative degradation, a crucial consideration during formulation development and

manufacturing.
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Detailed methodologies are essential for reproducing and verifying stability studies. The

following are typical experimental protocols used for assessing the stability of Ledipasvir D-
tartrate formulations.

Stability-Indicating High-Performance Liquid
Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating and quantifying Ledipasvir

from its degradation products.

Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-

HPLC) system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly

used.[3][4]

Mobile Phase: A typical mobile phase consists of a mixture of an acidic aqueous buffer (e.g.,

0.1% orthophosphoric acid) and an organic solvent like acetonitrile, often in a gradient or

isocratic elution mode.[3][4]

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[3]

Detection: A photodiode array (PDA) detector set at the λmax of Ledipasvir (around 270 nm)

is used for detection and quantification.[3][4]

Sample Preparation: Tablets are typically powdered, and a quantity equivalent to a single

dose is dissolved in a suitable solvent, sonicated, and filtered before injection into the HPLC

system.[1][5]

Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to

demonstrate the specificity of the analytical method.

Acid Hydrolysis: A solution of the drug product is refluxed with 0.1 N hydrochloric acid at an

elevated temperature (e.g., 70°C) for a specified period. The solution is then neutralized

before analysis.[1]
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Base Hydrolysis: A solution of the drug product is refluxed with 0.1 N sodium hydroxide at an

elevated temperature (e.g., 70°C). The resulting solution is neutralized prior to analysis.[1]

Oxidative Degradation: The drug product solution is treated with hydrogen peroxide (e.g.,

6%) at an elevated temperature (e.g., 70°C).[1]

Thermal Degradation: The solid drug product is exposed to dry heat in an oven at a specific

temperature (e.g., 50°C) for an extended period.[1]

Photolytic Degradation: The drug product is exposed to UV light or direct sunlight for a

defined duration as per ICH Q1B guidelines.[1]

Visualizations
Experimental Workflow for Comparative Stability
Studies
The following diagram illustrates a typical workflow for conducting a comparative stability study

of different drug formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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